

Leniolisib (CDZ173): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Leniolisib, also known as CDZ173, is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase δ (PI3K δ) isoform.[1][2][3] Developed to target the underlying cause of activated PI3K δ syndrome (APDS), a rare primary immunodeficiency, leniolisib has demonstrated significant efficacy in normalizing immune function and reducing lymphoproliferation in affected individuals.[4][5][6][7][8] This technical guide provides an indepth overview of the molecular structure, mechanism of action, physicochemical properties, and key experimental data related to leniolisib, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

Leniolisib is a pyridopyrimidine derivative with the systematic IUPAC name 1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one.[1] Its chemical structure is characterized by a tetrahydropyrido[4,3-d]pyrimidine core.

Table 1: Chemical and Physical Properties of Leniolisib

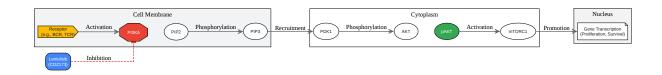


Property	Value	Reference
Molecular Formula	C21H25F3N6O2	[1]
Molar Mass	450.466 g/mol	[1]
CAS Number	1354690-24-6	[1]
IUPAC Name	1-[(3S)-3-[[6-[6-methoxy-5- (trifluoromethyl)-3- pyridinyl]-7,8-dihydro-5H- pyrido[4,3-d]pyrimidin-4- yl]amino]pyrrolidin-1-yl]propan- 1-one	[1]
SMILES	CCC(=O)N1CCINVALID- LINK NC2=C3CN(CCC3=NC=N1)C 4=CN=C(OC)C(=C4)C(F)(F)F	[1]
Appearance	White to off-white solid	_
Solubility	Soluble in DMSO	

Mechanism of Action

Leniolisib is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).[1][2][3] PI3K δ is a lipid kinase that plays a crucial role in the activation and proliferation of immune cells, particularly B cells and T cells.[1][2] In APDS, gain-of-function mutations in the PIK3CD gene lead to hyperactivation of PI3K δ , resulting in immune dysregulation.[4][6] Leniolisib binds to the ATP-binding site of the p110 δ catalytic subunit of PI3K δ , thereby blocking its kinase activity.[1][2] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K signaling pathway.[1][2] Downstream signaling through Akt and mTOR is consequently suppressed, leading to a reduction in the proliferation and activation of immune cells.[3][5]





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Figure 1: PI3K Signaling Pathway and the Point of Inhibition by Leniolisib.

Quantitative Data In Vitro Potency and Selectivity

Leniolisib demonstrates high potency against PI3K δ with significant selectivity over other Class I PI3K isoforms.

Table 2: In Vitro Potency and Selectivity of Leniolisib against PI3K Isoforms

PI3K Isoform	IC ₅₀ (nM)	Selectivity vs. PI3Kδ (fold)
ΡΙ3Κα	244	22
РІЗКβ	424	38
РІЗКу	2230	202
ΡΙ3Κδ	11	-
Data from cell-free isolated enzyme assays.[3][5]		

Cellular Activity

The inhibitory activity of leniolisib on the PI3K pathway has been confirmed in cellular assays.

Table 3: Cellular Activity of Leniolisib



Assay	Cell Type	Endpoint	IC50 (nM)
pAKT Inhibition	Rat-1 cells transfected with human myr- $p110\delta$	Phosphorylation of AKT	30
B-cell Activation	Murine splenocytes	anti-IgM induced mCD86 expression	25
B-cell Activation	Rat whole blood	anti-IgM/IL-4 induced rCD86 expression	99
Data derived from Hoegenauer et al. (2017).			

Pharmacokinetic Properties

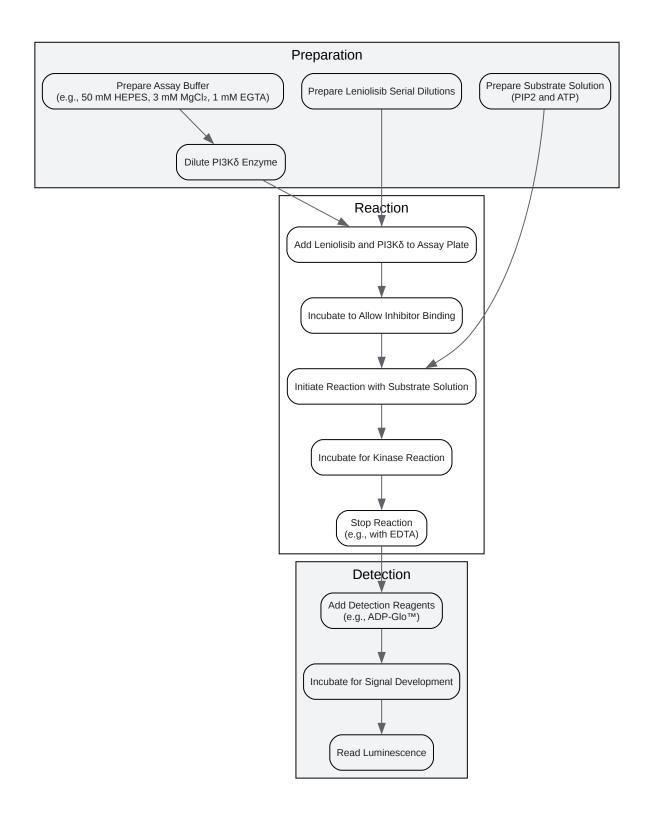
Table 4: Pharmacokinetic Parameters of Leniolisib in Humans

Parameter	Value
Tmax (median)	~1-2 hours
Protein Binding	~94.5%
Metabolism	Primarily hepatic via CYP3A4 (~94.5%)
Elimination Half-life	~7.5 hours
Data from various clinical and preclinical studies.[5]	

Experimental Protocols PI3Kδ Biochemical Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro potency of inhibitors against PI3K δ .





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Figure 2: Workflow for a Representative PI3K δ Biochemical Assay.



Methodology:

- Preparation: Prepare assay buffer, dilute recombinant PI3Kδ enzyme, perform serial dilutions
 of leniolisib in DMSO, and prepare a substrate solution containing PIP2 and ATP.
- Reaction: Add the diluted leniolisib and PI3Kδ enzyme to a 384-well plate and incubate to allow for inhibitor binding. Initiate the kinase reaction by adding the substrate solution and incubate at room temperature. Stop the reaction by adding a solution containing EDTA.
- Detection: Add a detection reagent, such as ADP-Glo[™], which measures the amount of ADP produced. After an incubation period for signal development, read the luminescence on a plate reader. The IC₅₀ is calculated from the dose-response curve.

pAKT Cellular Assay (Representative Protocol)

This protocol describes a method to assess the inhibition of PI3K signaling in a cellular context by measuring the phosphorylation of AKT.

Methodology:

- Cell Culture and Treatment: Plate Rat-1 fibroblasts stably expressing the human myr-p110δ
 catalytic subunit. Treat cells with varying concentrations of leniolisib or vehicle control for a
 specified time.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST.
 - Incubate the membrane with a primary antibody specific for phosphorylated AKT (pAKT Ser473).



- Wash and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip and re-probe the membrane for total AKT as a loading control.
- Data Analysis: Quantify band intensities and normalize the pAKT signal to the total AKT signal. Calculate the IC50 from the dose-response curve.

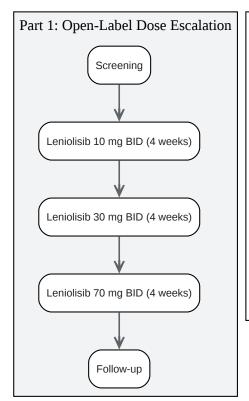
Synthesis of Leniolisib

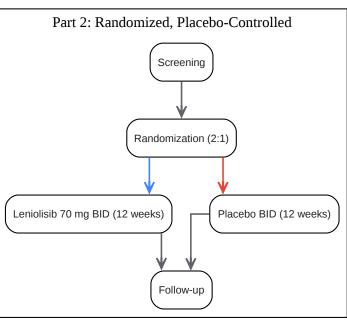
The synthesis of leniolisib has been reported by Hoegenauer et al. (2017). A detailed, step-by-step protocol can be found in the supplementary information of their publication. The general synthetic route involves the coupling of key intermediates to construct the tetrahydropyrido[4,3-d]pyrimidine core, followed by the introduction of the side chains.

Clinical Development

Leniolisib has been investigated in clinical trials for the treatment of APDS. The pivotal Phase 2/3 study (NCT02435173) was a two-part, multicenter trial.[9] Part 1 was an open-label, dose-escalation study, and Part 2 was a randomized, double-blind, placebo-controlled study.[9] The trial enrolled patients aged 12 years and older with a confirmed genetic mutation causing APDS.[6] The co-primary endpoints were the change from baseline in the sum of the products of the diameters of the index lymph nodes and the change from baseline in the percentage of naïve B cells.[6] The study demonstrated that leniolisib treatment resulted in a statistically significant reduction in lymph node size and an increase in naïve B cells compared to placebo, meeting its primary endpoints.[6]







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Figure 3: Overview of the NCT02435173 Clinical Trial Design.

Conclusion

Leniolisib is a first-in-class, selective PI3K δ inhibitor that has demonstrated a clear mechanism of action and a favorable safety and efficacy profile in the treatment of APDS. Its molecular structure is optimized for potent and selective inhibition of PI3K δ . The quantitative data from in vitro, cellular, and clinical studies support its targeted therapeutic approach. This technical guide provides a comprehensive resource for understanding the core scientific and clinical aspects of leniolisib, which will be valuable for ongoing research and development in the field of targeted immunomodulatory therapies.



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